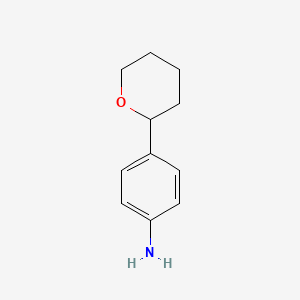

4-(Oxan-2-yl)aniline

Description

4-(Oxan-2-yl)aniline is an aromatic amine derivative featuring a tetrahydropyran (oxane) ring attached to the para position of an aniline moiety. Its molecular formula is C₁₁H₁₅NO (molecular weight: 177.25 g/mol), with the oxane ring adopting a chair or half-chair conformation depending on the substituent’s steric and electronic interactions . The compound’s structure combines the electron-donating effects of the ether oxygen in the oxane ring with the nucleophilic aromatic amine group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

4-(oxan-2-yl)aniline |

InChI |

InChI=1S/C11H15NO/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11H,1-3,8,12H2 |

InChI Key |

PCMXHFLMBJKAMR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxan-2-yl)aniline typically involves the reaction of aniline with oxirane derivatives under controlled conditions. One common method includes the nucleophilic substitution reaction where aniline reacts with oxirane in the presence of a base to form the desired product .

Industrial Production Methods: Industrial production of 4-(Oxan-2-yl)aniline may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 4-(Oxan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxan-2-yl nitrobenzene.

Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.

Major Products:

Oxidation: Oxan-2-yl nitrobenzene.

Reduction: 4-(Oxan-2-yl)aniline.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(Oxan-2-yl)aniline has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Oxan-2-yl)aniline involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and molecular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

- Electronic Effects : The oxane ring’s ether oxygen donates electron density to the aromatic ring via resonance, slightly activating the aniline group for electrophilic substitution.

- Solubility: Enhanced solubility in polar solvents compared to non-functionalized anilines due to the oxygen atom.

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below highlights critical differences between 4-(Oxan-2-yl)aniline and related compounds:

Key Observations :

Electronic Effects: The oxane ring in 4-(Oxan-2-yl)aniline provides mild electron donation, enhancing reactivity toward electrophiles compared to electron-withdrawing substituents like oxazole or oxadiazole .

Steric and Conformational Differences :

- The oxane ring’s chair conformation introduces steric bulk, which may hinder reactions at the aromatic ring’s ortho positions. In contrast, planar heterocycles like oxazole allow for tighter π-π stacking in crystalline phases .

Positional Isomerism :

- 3-(Oxan-4-yl)aniline (meta-substituted) shows reduced conjugation with the amine group compared to the para-substituted isomer, leading to differences in solubility and reactivity .

Biological Activity

4-(Oxan-2-yl)aniline, with the molecular formula C₁₁H₁₃N and a molecular weight of 177.2 g/mol, is an organic compound characterized by the presence of an aniline group substituted with an oxane ring at the para position. This unique structural feature enhances its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Compound Name | Structural Feature | Unique Properties |

|---|---|---|

| 4-(Oxan-2-yl)aniline | Oxane ring at para position | Unique reactivity; potential bioactivity |

The oxane ring, a saturated cyclic ether, contributes to the compound's stability and reactivity, which may influence its interaction with various biological targets.

The biological activity of 4-(oxan-2-yl)aniline is believed to involve interactions with specific enzymes and receptors. These interactions can influence various biochemical pathways relevant to drug development. Preliminary findings suggest that the compound may exhibit:

- Anti-inflammatory properties : Potentially through modulation of inflammatory cytokines.

- Antimicrobial activity : Indicating possible applications in treating infections.

The exact mechanisms remain under investigation, but initial studies highlight its versatility in synthetic chemistry and potential therapeutic applications.

Research Findings

Despite limited existing literature directly addressing the biological activity of 4-(oxan-2-yl)aniline, several studies have hinted at its therapeutic potential. Notably:

- Enzyme Interaction Studies : Research indicates that 4-(oxan-2-yl)aniline may interact with enzymes involved in metabolic pathways, suggesting a role in drug metabolism and detoxification processes.

- Preliminary Biological Assays : Initial assays have shown promising results in terms of cytotoxicity against certain cancer cell lines, warranting further exploration into its anticancer properties .

- Comparative Studies : The compound has been compared with other aniline derivatives to assess differences in biological activity due to the unique positioning of the oxane ring. Variations in interaction profiles have been noted, indicating that structural modifications can significantly impact biological outcomes.

Case Studies

While specific case studies on 4-(oxan-2-yl)aniline are scarce, related compounds have provided insights into potential applications:

- Antimicrobial Activity : Similar aniline derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting that 4-(oxan-2-yl)aniline could possess similar properties .

- Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro, indicating a possible pathway for therapeutic use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.